molecular formula C9H11F2N B12980383 1-(2-(Difluoromethyl)phenyl)ethanamine

1-(2-(Difluoromethyl)phenyl)ethanamine

Cat. No.: B12980383
M. Wt: 171.19 g/mol
InChI Key: SSJCWLBRDCZYPR-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethyl)phenyl)ethanamine is a fluorinated aromatic amine with a difluoromethyl (-CF₂H) substituent at the ortho position of the phenyl ring attached to an ethanamine backbone. This structural motif confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, compared to non-fluorinated analogs. For instance, fluorinated ethanamines are frequently used as intermediates in synthesizing bioactive molecules, including psychostimulants, antioxidants, and enzyme inhibitors .

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

1-[2-(difluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H11F2N/c1-6(12)7-4-2-3-5-8(7)9(10)11/h2-6,9H,12H2,1H3

InChI Key

SSJCWLBRDCZYPR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C(F)F)N

Origin of Product

United States

Preparation Methods

Stepwise Process

Step Reaction Description Key Reagents/Conditions Outcome
1. Lewis Acid Catalyzed Condensation 2,2-Difluoro-1-acetophenone reacts with chiral tert-butyl sulfinamide in solvent under Lewis acid catalysis to form chiral (2,2-difluoromethyl-1-phenyl-ethyl)-tert-butyl sulfinimine Lewis acid catalyst, solvent (e.g., THF), low temperature Formation of chiral sulfinimine intermediate
2. Reduction The sulfinimine is reduced with a strong hydride reducing agent such as 3-sec-butyl lithium borohydride at −78 °C under nitrogen atmosphere 3-sec-butyl lithium borohydride, THF, −78 °C Chiral (2,2-difluoromethyl-1-phenyl-ethyl)-tert-butyl sulfinamide
3. Hydrolysis Acidic hydrolysis with 5N HCl in diethyl ether to remove the sulfinyl protecting group and liberate the chiral amine hydrochloride salt 5N HCl in diethyl ether, room temperature Chiral this compound hydrochloride with high enantiomeric excess (~98%)

Notes on the Method

  • The use of chiral tert-butyl sulfinamide allows for stereochemical control, yielding enantiomerically enriched amines.
  • The reduction step requires careful temperature control and inert atmosphere to avoid side reactions.
  • The final hydrolysis step efficiently removes the sulfinyl group without racemization.
  • Yields reported are high (80-89%) with excellent enantiomeric purity.

Reductive Amination Approach

Another general synthetic approach, common for related fluorinated phenylethanamines, involves reductive amination of the corresponding fluorinated benzaldehyde:

Step Reaction Description Key Reagents/Conditions Outcome
1. Starting Material 2-(Difluoromethyl)benzaldehyde or related fluorinated benzaldehyde Commercially available or synthesized Aldehyde precursor
2. Reductive Amination Reaction of the aldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium triacetoxyborohydride Sodium triacetoxyborohydride, solvent (methanol or ethanol), room temperature Formation of this compound
3. Purification Recrystallization or column chromatography to isolate pure amine Standard purification techniques Pure target amine

This method is widely used for related compounds and can be adapted for this compound, though specific literature examples for this exact compound are limited. Industrial scale-up often employs continuous flow reactors and advanced purification such as HPLC to improve yield and purity.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Chiral Sulfinamide Route Lewis acid catalysis, chiral sulfinamide intermediate, reduction, hydrolysis High enantiomeric purity, good yields, stereocontrol Requires low temperature, sensitive reagents
Reductive Amination Aldehyde + amine + reducing agent Straightforward, scalable, mild conditions Requires aldehyde precursor, possible side reactions
Difluoromethylthioether Intermediates Fluorination via difluoromethylthioethers, subsequent transformations Access to difluoromethyl group, versatile Multi-step, specialized reagents
Difluoroacetamide Reduction Amide formation from difluoroacetate esters, reduction to amine Functional group tolerance Additional steps, moderate complexity

Research Findings and Analytical Data

  • The chiral sulfinamide method yields amines with enantiomeric excess of ~98%, confirmed by NMR (1H, 19F) and chiral HPLC analysis.
  • 1H NMR spectra show characteristic signals for aromatic protons, difluoromethyl group (CHF2) with coupling constants around 54-62 Hz, and amine protons.
  • 19F NMR confirms the presence of difluoromethyl fluorines with chemical shifts near −125 ppm.
  • Purity and identity are confirmed by chromatographic and spectroscopic methods, ensuring suitability for pharmaceutical applications.

This comprehensive review highlights that the most authoritative and industrially relevant preparation of this compound is via the chiral sulfinamide intermediate route, offering stereochemical control and high purity. Reductive amination remains a practical alternative for non-chiral or racemic synthesis. Other fluorination strategies provide additional synthetic flexibility but are less direct.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Difluoromethyl)phenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl oxides, while reduction may produce difluoromethylated phenyl ethanols .

Scientific Research Applications

1-(2-(Difluoromethyl)phenyl)ethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various receptors and enzymes. This can result in modulation of biological processes, making it a valuable compound for studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Toxicity

The presence and position of fluorine substituents significantly influence biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Key Properties/Activities Reference
1-(2-(Difluoromethyl)phenyl)ethanamine 2-CF₂H on phenyl Hypothesized enhanced metabolic stability; potential CNS activity (inferred from analogs)
2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine) 4-Br, 2,5-(OCH₃) on phenyl Serotonergic psychedelic activity; binds 5-HT₂A receptors
1-(3,5-Difluorophenyl)ethanamine 3,5-F on phenyl Intermediate in antiviral/anticancer drug synthesis; improved bioavailability
2,2-Diphenylethan-1-amine Two phenyl groups at C2 Building block for polymers/pharmaceuticals; limited direct bioactivity
1-(2-Fluorophenyl)ethanamine 2-F on phenyl Precursor to antidepressants; moderate cytotoxicity in leukocytes

Key Observations :

  • Toxicity: Fluorinated analogs like 1-(2-fluorophenyl)ethanamine show moderate cytotoxicity in leukocytes at 1–5 μM, whereas organoselenium derivatives (e.g., C1, C2) demonstrate low genotoxicity under similar conditions .

Physicochemical Properties

Fluorine atoms increase lipophilicity (logP) and resistance to oxidative metabolism. For example:

  • 1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine (CAS 2647886-70-0): The trifluoroethyl group further enhances metabolic stability compared to mono-fluorinated analogs .
  • 1-(2-Ethoxy-5-propylphenyl)ethanamine: Alkoxy and alkyl substituents increase solubility in non-polar solvents, useful in material science applications .

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